

5-(4-Chloro-2-fluoro-phenoxy)pentanenitrile physical properties

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Compound of Interest

Compound Name: 5-(4-Chloro-2-fluoro-
phenoxy)pentanenitrile

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An In-depth Technical Guide to the Physical Properties of **5-(4-Chloro-2-fluoro-phenoxy)pentanenitrile**

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Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-(4-Chloro-2-fluoro-phenoxy)pentanenitrile**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with predictive analysis to offer a robust profile of the compound. The guide covers physicochemical parameters, detailed spectroscopic characterization, a plausible synthetic route, standardized experimental protocols for property determination, and essential safety and handling information. The content is structured to deliver not just data, but also the scientific rationale behind the analytical methodologies, ensuring a thorough understanding for practical application in a laboratory setting.

Compound Profile and Physicochemical Properties

5-(4-Chloro-2-fluoro-phenoxy)pentanenitrile is a halogenated aromatic ether with a terminal nitrile group. Its chemical structure, featuring a substituted benzene ring linked to an aliphatic nitrile chain via an ether bond, suggests its potential utility as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of chlorine and fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for structure-activity relationship (SAR) studies.

While specific experimental data for **5-(4-Chloro-2-fluoro-phenoxy)pentanenitrile** is not extensively available in the public domain, its properties can be reliably predicted based on data from its isomers and structurally related compounds.

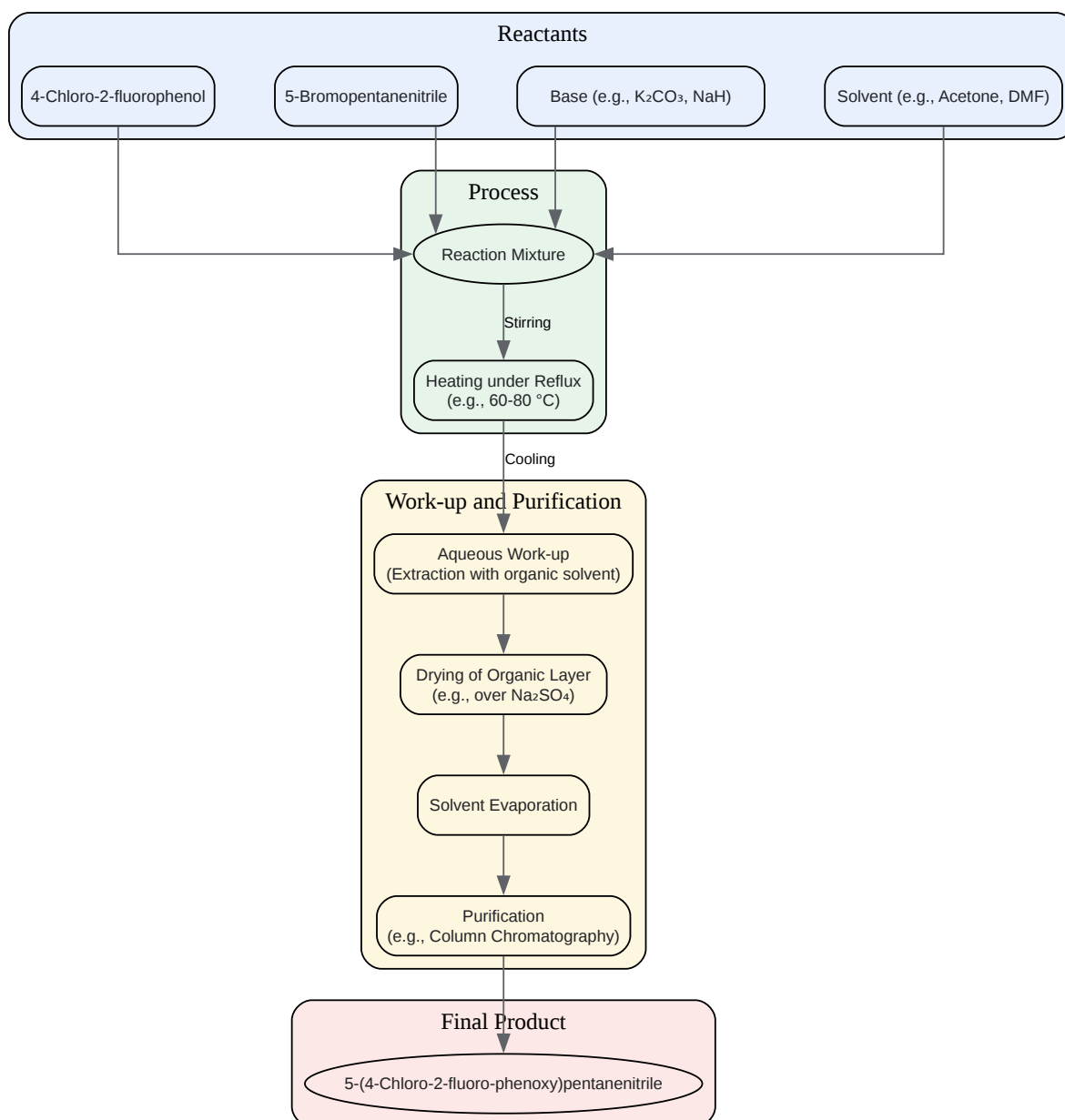
Property	Value	Source/Method
Molecular Formula	C ₁₁ H ₁₁ ClFNO	-
Molecular Weight	227.67 g/mol	-
CAS Number	Not explicitly assigned	-
Appearance	Predicted: Colorless to pale yellow oil or low-melting solid	Analogy to similar compounds
Melting Point	Predicted: < 25 °C	Based on related liquid phenoxy pentanenitriles
Boiling Point	Predicted: > 200 °C at atmospheric pressure	Extrapolated from related halogenated aromatic compounds
Solubility	Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water	General solubility of aromatic ethers and nitriles
Calculated LogP	-3.6	Based on isomers[1]
Topological Polar Surface Area (TPSA)	33.02 Å ²	Based on isomers[1]

Synthesis and Sample Preparation

A plausible and common method for the synthesis of **5-(4-Chloro-2-fluorophenoxy)pentanenitrile** is the Williamson ether synthesis. This involves the reaction of the corresponding substituted phenol with a haloalkanenitrile in the presence of a base.

Synthetic Workflow

The general workflow for the synthesis is outlined below. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions.



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Caption: Williamson Ether Synthesis Workflow.

Step-by-Step Methodology

- Deprotonation of Phenol: To a solution of 4-chloro-2-fluorophenol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (K_2CO_3) or sodium hydride (NaH). Stir the mixture at room temperature to facilitate the formation of the phenoxide salt.
- Nucleophilic Substitution: Add 5-bromopentanenitrile to the reaction mixture.
- Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by silica gel column chromatography to yield the pure **5-(4-Chloro-2-fluoro-phenoxy)pentanenitrile**.^[2]

Spectroscopic Characterization

The identity and purity of **5-(4-Chloro-2-fluoro-phenoxy)pentanenitrile** can be confirmed using various spectroscopic techniques. Below are the predicted spectral data based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

- Aromatic Protons (δ 6.9-7.3 ppm): The three protons on the substituted benzene ring will appear in this region. Due to the presence of both chloro and fluoro substituents, they will exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine couplings.
- -O-CH₂- (δ ~4.1 ppm): The two protons of the methylene group attached to the ether oxygen will appear as a triplet.

- $\text{-CH}_2\text{-CN}$ ($\delta \sim 2.5$ ppm): The two protons of the methylene group adjacent to the nitrile group will appear as a triplet.
- Internal Methylene Protons ($\text{-CH}_2\text{-CH}_2\text{-CH}_2\text{-}$) ($\delta \sim 1.8\text{-}2.0$ ppm): The remaining four protons of the pentane chain will likely appear as overlapping multiplets.

^{13}C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

- Nitrile Carbon ($\text{-C}\equiv\text{N}$) ($\delta \sim 119$ ppm): The carbon of the nitrile group typically appears in this region.[\[3\]](#)
- Aromatic Carbons ($\delta 110\text{-}160$ ppm): The six carbons of the aromatic ring will show distinct signals in this range. The carbons directly attached to the electronegative fluorine and chlorine atoms will have their chemical shifts significantly influenced, and C-F coupling will be observed.[\[4\]](#)
- $\text{-O-CH}_2\text{-}$ ($\delta \sim 68$ ppm): The carbon of the methylene group attached to the ether oxygen.
- Aliphatic Carbons ($\delta 20\text{-}30$ ppm): The other three carbons of the pentane chain will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

- $\text{C}\equiv\text{N}$ Stretch ($2240\text{-}2220\text{ cm}^{-1}$): A sharp, medium-to-strong absorption band characteristic of the nitrile group.[\[5\]](#)
- Aromatic C-O-C Stretch ($\sim 1250\text{ cm}^{-1}$): A strong band indicating the aryl-alkyl ether linkage.
- Aromatic C=C Stretches ($1600\text{-}1450\text{ cm}^{-1}$): Several bands of varying intensity corresponding to the vibrations of the benzene ring.
- Aromatic C-H Stretch ($>3000\text{ cm}^{-1}$): Typically weak to medium absorptions.

- Aliphatic C-H Stretch (3000-2850 cm^{-1}): Medium to strong absorptions from the pentane chain.
- C-Cl Stretch (800-600 cm^{-1}): A medium to strong absorption in the fingerprint region.
- C-F Stretch (1250-1000 cm^{-1}): A strong absorption, which may overlap with the C-O-C stretch.

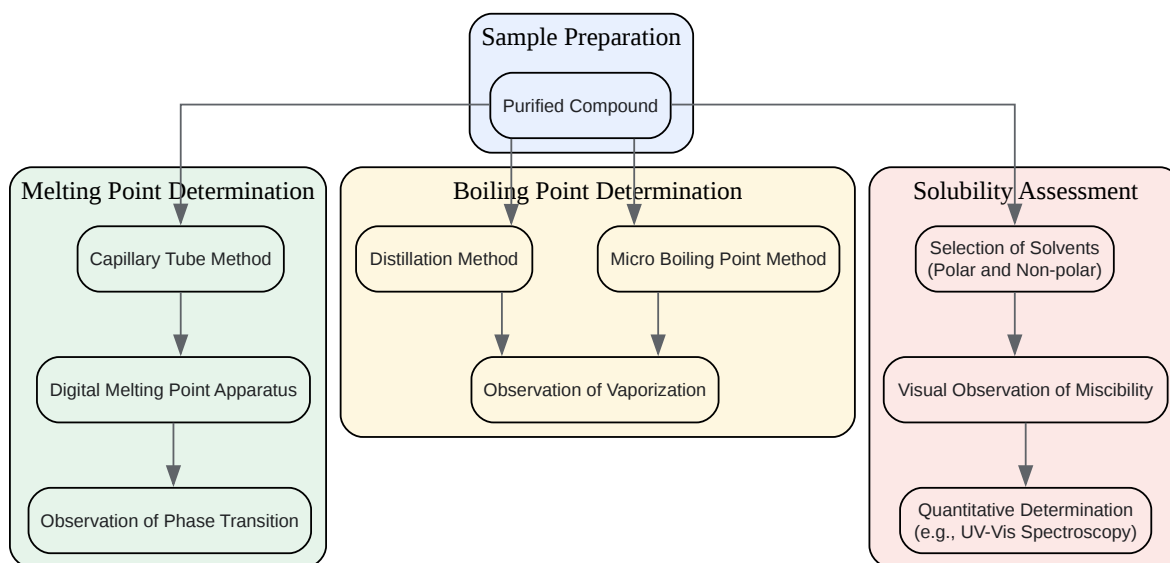
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

- Molecular Ion Peak (M^+): The mass spectrum should show a molecular ion peak at $m/z = 227$. The presence of chlorine will result in a characteristic $M+2$ peak with an intensity of about one-third of the M^+ peak, corresponding to the ^{37}Cl isotope.
- Fragmentation: Common fragmentation pathways would likely involve the cleavage of the ether bond, leading to fragments corresponding to the substituted phenoxy group and the pentanenitrile chain.

Experimental Protocols for Physical Property Determination

The following are standardized methodologies for the determination of key physical properties of organic compounds like **5-(4-Chloro-2-fluoro-phenoxy)pentanenitrile**.



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- [2. ystu.editorum.ru](http://ystu.editorum.ru) [ystu.editorum.ru]
- [3. youtube.com](http://youtube.com) [youtube.com]
- [4. bhu.ac.in](http://bhu.ac.in) [bhu.ac.in]
- [5. spectroscopyonline.com](http://spectroscopyonline.com) [spectroscopyonline.com]

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